O-Désacétyl-N-desméthyl Diltiazem

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

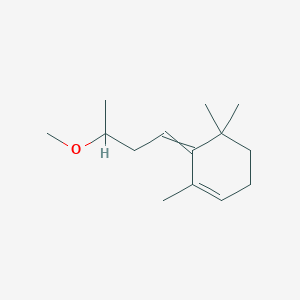

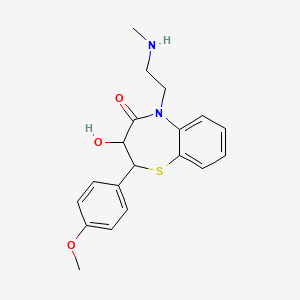

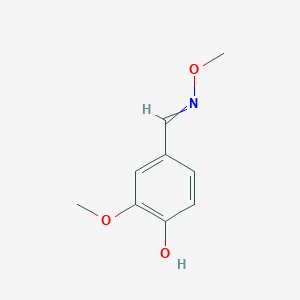

O-Desacetyl-N-desmethyl Diltiazem is a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . This compound is formed through the metabolic pathways of Diltiazem, specifically through N-demethylation and O-demethylation processes .

Applications De Recherche Scientifique

O-Desacetyl-N-desmethyl Diltiazem has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.

Biology: Studied for its effects on calcium channels in cellular models.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in human plasma.

Industry: Utilized in the development of new calcium-channel blockers and related pharmaceuticals.

Mécanisme D'action

Target of Action

O-Desacetyl-N-desmethyl Diltiazem, also known as 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one, is a metabolite of Diltiazem . Diltiazem is a benzothiazepine calcium-channel blocker . The primary targets of this compound are the calcium channels in the myocardial and vascular smooth muscle cell membranes .

Mode of Action

The compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, or interference with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

Diltiazem is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways, including O-Desacetyl-N-desmethyl Diltiazem, may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

Pharmacokinetics

A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for the quantification of Diltiazem and its metabolites, including O-Desacetyl-N-desmethyl Diltiazem, in human plasma . The lower limit of quantification for O-Desacetyl-N-desmethyl Diltiazem is 0.15 ng/mL .

Action Environment

The plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of Diltiazem to O-Desacetyl-N-desmethyl Diltiazem for longer storage periods at -70 °C . This suggests that the stability of the compound in the body could be influenced by the biochemical environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of O-Desacetyl-N-desmethyl Diltiazem involves the deacetylation and demethylation of Diltiazem. The synthetic route typically includes:

N-demethylation: This step involves the removal of a methyl group from the nitrogen atom in the Diltiazem molecule. Common reagents for this reaction include formaldehyde and formic acid.

O-demethylation: This step involves the removal of a methyl group from the oxygen atom.

Industrial Production Methods

Industrial production of O-Desacetyl-N-desmethyl Diltiazem follows similar synthetic routes but on a larger scale. The process involves:

Large-scale N-demethylation: Using formaldehyde and formic acid in a controlled environment.

Large-scale O-demethylation: Utilizing boron tribromide or aluminum chloride under industrial conditions.

Analyse Des Réactions Chimiques

Types of Reactions

O-Desacetyl-N-desmethyl Diltiazem undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated compounds or substituted amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Desacetyl Diltiazem: Another metabolite of Diltiazem formed through deacetylation.

N-desmethyl Diltiazem: Formed through N-demethylation of Diltiazem.

Uniqueness

O-Desacetyl-N-desmethyl Diltiazem is unique due to its dual modification (both N-demethylation and O-demethylation), which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .

Propriétés

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)